4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
Description
Significance of Piperidinyl-Ethyl Ether Scaffolds in Modern Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids. mdpi.comijnrd.org Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. The saturated heterocyclic nature of the piperidine ring allows it to adopt a stable chair conformation, which can orient substituents in well-defined spatial arrangements, crucial for precise interactions with biological targets. mdpi.com
The incorporation of an ethyl ether linker provides conformational flexibility, which can be advantageous for allowing a molecule to adapt its shape to bind effectively to a receptor's binding pocket. This flexibility, combined with the hydrogen bond accepting capability of the ether oxygen, further enhances the potential for molecular recognition. The piperidinyl-ethyl ether scaffold, therefore, represents a privileged structural element in medicinal chemistry, frequently appearing in compounds targeting a wide range of receptors and enzymes.
A variety of piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and anti-inflammatory effects. ijnrd.org This wide range of biological activities underscores the importance of the piperidine nucleus in the development of new therapeutic agents. clinmedkaz.org
Historical Context of Related Chemical Structures and their Pharmacological Relevance
The history of drug discovery is rich with examples of how the exploration of natural products and the subsequent development of synthetic analogs have led to significant therapeutic advancements. The piperidine moiety itself is found in numerous alkaloids, such as piperine, the compound responsible for the pungency of black pepper, which has been investigated for various medicinal properties.
The methoxyphenyl group is another structural feature with a long history in medicinal chemistry. An early example of a drug containing a related phenoxy ether is the non-steroidal anti-inflammatory drug (NSAID), which highlights the utility of this functional group in modulating biological activity. The development of synthetic chemistry in the late 19th and early 20th centuries allowed for the systematic modification of such naturally-inspired scaffolds, leading to the discovery of a plethora of synthetic drugs with improved efficacy and safety profiles. For instance, many centrally acting drugs, including opioids and antipsychotics, feature piperidine or related nitrogen-containing heterocyclic rings.
Rationale for the Academic Investigation of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether
Given the established significance of the piperidinyl-ethyl ether scaffold and the methoxyphenyl group in numerous pharmacologically active compounds, the academic investigation of this compound is a logical step in the exploration of new chemical space for potential therapeutic applications. The rationale for its study can be inferred from the known activities of structurally related molecules.
For example, compounds containing a 4-oxypiperidine ether core have been designed and synthesized as potent histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system and is a target for the treatment of various neurological and psychiatric disorders. The structural similarity of the piperidinyl-ethyl ether moiety in the title compound to these H3 receptor ligands suggests that it may also possess affinity for this or other GPCRs.
Furthermore, research into benzophenone-N-ethyl piperidine ether analogues has revealed their potential as anti-inflammatory agents. nih.govresearchgate.net This indicates that the combination of a piperidine ring with an ether linkage and an aromatic group can lead to compounds with anti-inflammatory properties. The investigation of this compound could therefore be aimed at exploring its potential as a modulator of inflammatory pathways. The methoxy (B1213986) substituent on the phenyl ring can also influence the electronic properties and metabolic stability of the molecule, potentially leading to a favorable pharmacological profile.
The table below presents examples of biologically active compounds containing piperidinyl-ether motifs, highlighting the diverse therapeutic areas where this scaffold has shown promise.
| Compound Class | Therapeutic Target/Application | Reference |
| 4-Oxypiperidine ethers | Histamine H3 Receptor Antagonists | nih.gov |
| Benzophenone-N-ethyl piperidine ethers | Anti-inflammatory Agents | nih.govresearchgate.net |
| Piperidine derivatives | Antiviral, Antimicrobial, Anticancer | ijnrd.org |
Overview of Current Research Directions in the Field of Novel Receptor Ligands
The discovery of novel receptor ligands is a dynamic and rapidly advancing area of biomedical research. A significant portion of this research is focused on G-protein coupled receptors (GPCRs), which represent the largest family of cell surface receptors and are the targets of a substantial percentage of all modern medicines.
Current research is moving beyond the traditional focus on simple agonists and antagonists. There is a growing interest in the discovery and development of:
Allosteric Modulators: These molecules bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. Allosteric modulators can offer greater selectivity and a more nuanced modulation of receptor activity, potentially leading to improved therapeutic profiles with fewer side effects.
Biased Agonists: These ligands selectively activate certain downstream signaling pathways of a receptor while having a neutral or antagonistic effect on other pathways. This biased signaling offers the potential to develop drugs that specifically target the desired therapeutic effects while avoiding pathways that lead to adverse effects.
Structure-Based Drug Design: Advances in structural biology, such as X-ray crystallography and cryo-electron microscopy, are providing high-resolution structures of an increasing number of receptors. This structural information is being leveraged to design novel ligands with improved affinity and selectivity through computational modeling and in silico screening.
The exploration of novel chemical scaffolds, such as that represented by this compound, is integral to these efforts. By synthesizing and evaluating new compounds, researchers can probe the structure-activity relationships of different receptor systems and identify new leads for the development of the next generation of therapeutics.
The following table summarizes some of the key trends in modern receptor ligand discovery:
| Research Direction | Description |
| Allosteric Modulation | Targeting binding sites distinct from the endogenous ligand site for enhanced selectivity. |
| Biased Agonism | Selective activation of specific downstream signaling pathways to improve therapeutic outcomes. |
| Structure-Based Design | Utilizing high-resolution receptor structures to rationally design novel ligands. |
| Fragment-Based Screening | Identifying small molecular fragments that bind to a target and then growing or combining them to create more potent leads. |
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12/h2-5,12,15H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVFTLDKWJJHKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether and Its Analogs
Retrosynthetic Analysis of the 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether Structure
A retrosynthetic analysis of the target molecule reveals the most logical disconnection point at the ether bond (C-O). This approach simplifies the structure into two primary synthons, which correspond to readily available or synthetically accessible starting materials.
The primary disconnection strategy is as follows:
Disconnection: The ether linkage between the phenoxy group and the ethyl chain.
Synthons: This disconnection yields a 4-methoxyphenoxide anion and a 4-(2-ethyl)piperidine cation.
Synthetic Equivalents: The practical chemical equivalents for these synthons are 4-methoxyphenol (B1676288) (a nucleophile precursor) and a 4-(2-hydroxyethyl)piperidine derivative where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or a halide), making it an electrophile.
An alternative, though less common, disconnection could involve the C-C bond of the ethyl group or the bonds within the piperidine (B6355638) ring, but these routes are generally more complex and less efficient. The ether linkage disconnection represents the most direct and strategically sound approach.
Purification and Characterization Techniques for Synthetic Products
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically employed.
Purification: The typical workup involves quenching the reaction, followed by extraction with an organic solvent. The organic layers are then washed, dried, and concentrated. google.com Further purification is often achieved using:
Flash Chromatography: This is a standard method for separating the desired product from impurities based on polarity. prepchem.com
Crystallization/Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can yield a highly pure product. core.ac.uk
Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environments of all protons and carbons.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak. dea.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as the C-O-C stretch of the ether and the N-H stretch of the secondary amine. dea.gov
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons of the methoxyphenyl group, a singlet for the methoxy (B1213986) (-OCH₃) protons, and signals for the piperidine and ethyl bridge protons. |
| ¹³C NMR | Distinct signals for all 14 carbons, including those in the aromatic ring, the methoxy group, the ethyl bridge, and the piperidine ring. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 235.32, corresponding to the molecular weight of C₁₄H₂₁NO₂. scbt.com |
| FTIR (cm⁻¹) | Characteristic peaks for C-O-C ether stretching, C-H aromatic and aliphatic stretching, and N-H amine stretching. |
Pharmacological Characterization of 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether in Vitro
Functional Assays to Determine Agonist, Antagonist, and Inverse Agonist Activity
No publicly available research could be located that has investigated the functional activity of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether. As such, there is no information on its effects in the following standard functional assays:
cAMP Accumulation Assays
There are no published studies detailing the effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. These assays are crucial for determining a compound's activity at G-protein coupled receptors (GPCRs) that signal through the adenylyl cyclase pathway. Without such data, it is unknown whether this compound modulates cAMP levels, a key second messenger in cellular signaling.
Intracellular Calcium Mobilization Assays
Information regarding the impact of this compound on intracellular calcium levels is not available in the scientific literature. Calcium mobilization assays are used to screen for activity at GPCRs that couple to Gq proteins, leading to the release of intracellular calcium stores. The absence of these studies means its potential to influence this significant signaling pathway is uncharacterized.
Receptor Internalization Studies
There is no available data from receptor internalization studies for this compound. These assays are important for understanding the long-term effects of a compound on its target receptor, including processes of desensitization and downregulation.
G Protein Coupling and Signaling Pathway Activation Assays
Direct evidence of G protein coupling and the specific signaling pathways activated by this compound is not documented. Such assays are vital for elucidating the precise intracellular signaling cascades a compound initiates upon binding to a receptor.
Enzyme Inhibition and Activation Studies
The potential for this compound to interact with and modulate the activity of enzymes has not been reported in the available literature.
Monoamine Oxidase (MAO) Inhibition
There are no published in vitro studies evaluating the inhibitory activity of this compound against either monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key mechanism for various therapeutic agents. Without experimental data, the potential of this compound to act as a MAO inhibitor remains unknown.
Molecular Interactions and Mechanistic Elucidation of 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether
Elucidation of Ligand-Receptor Binding Modes Using Structural Biology Techniques
The precise understanding of how a ligand like 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether interacts with its biological target at an atomic level is fundamental to drug discovery. Structural biology techniques are indispensable for visualizing these interactions, providing a static or dynamic picture of the binding event that can guide further optimization of the compound.
Cryo-Electron Microscopy (Cryo-EM) Studies of Receptor-Ligand Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large protein complexes, including membrane-bound receptors that are often the targets of therapeutic agents. A cryo-EM study of this compound in complex with its putative receptor would involve vitrifying the purified complex in a thin layer of ice and imaging it with a transmission electron microscope. The resulting two-dimensional images would be processed and reconstructed into a three-dimensional density map, which could then be used to build an atomic model of the complex. This would reveal the specific binding pocket of the ligand and the key amino acid residues involved in the interaction.
X-ray Crystallography of Receptor-Ligand Co-crystals
X-ray crystallography is another high-resolution structural biology technique that can provide detailed insights into ligand-receptor interactions. This method requires the formation of a well-ordered crystal of the receptor protein co-crystallized with this compound. By diffracting X-rays, the crystal provides a pattern that can be mathematically transformed into an electron density map, allowing for the precise determination of the atomic coordinates of both the ligand and the protein. This would offer a static, high-resolution snapshot of the binding mode, highlighting bond distances and the geometry of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is unique in its ability to study the structure and dynamics of molecules in solution, more closely mimicking the physiological environment. For this compound, NMR studies could be employed in several ways. Ligand-observed NMR experiments could determine if the compound binds to its target and map the parts of the molecule involved in the interaction. Protein-observed NMR, on the other hand, could identify the specific amino acids in the receptor that are perturbed upon ligand binding. Furthermore, NMR can provide information on the conformational changes that both the ligand and the receptor undergo during the binding process, offering a dynamic view of the interaction.
Biophysical Characterization of Binding Interactions
Beyond structural visualization, a quantitative understanding of the binding affinity, kinetics, and thermodynamics is crucial for characterizing the interaction between this compound and its target. Biophysical techniques provide these essential parameters, which are critical for establishing structure-activity relationships.
Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a typical SPR experiment, the receptor protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ), which together provide the equilibrium dissociation constant (Kₔ), a measure of binding affinity.
Table 1: Hypothetical Kinetic Parameters from SPR Analysis
| Parameter | Value | Unit |
| Association Rate (kₐ) | Data not available | M⁻¹s⁻¹ |
| Dissociation Rate (kₔ) | Data not available | s⁻¹ |
| Dissociation Constant (Kₔ) | Data not available | M |
This table represents the type of data that would be generated from an SPR experiment. Currently, no such data has been published for this compound.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. By titrating this compound into a solution containing its target receptor, the heat released or absorbed during the interaction can be measured. This allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these values, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can be calculated, providing a complete thermodynamic profile of the binding event. This information is invaluable for understanding the driving forces behind the interaction, whether it is enthalpically or entropically driven.
Table 2: Hypothetical Thermodynamic Parameters from ITC Analysis
| Parameter | Value | Unit |
| Stoichiometry (n) | Data not available | |
| Association Constant (Kₐ) | Data not available | M⁻¹ |
| Enthalpy (ΔH) | Data not available | kcal/mol |
| Entropy (ΔS) | Data not available | cal/mol·K |
| Gibbs Free Energy (ΔG) | Data not available | kcal/mol |
This table illustrates the thermodynamic data that would be obtained from an ITC experiment. As of now, this information is not available in the public domain for the specified compound.
Investigation of Downstream Signaling Pathway Activation and Desensitization Mechanisms
Activation of the sigma-1 receptor (S1R) by ligands is thought to initiate a cascade of downstream signaling events, influencing numerous cellular functions. The S1R is not a conventional G protein-coupled receptor or ion channel, but rather a molecular chaperone that modulates the function of other proteins. wikipedia.org
Downstream Signaling Pathway Activation:
Upon ligand binding, S1R is believed to dissociate from its chaperone partner, the binding immunoglobulin protein (BiP), allowing it to interact with and modulate various effector proteins and signaling pathways. mdpi.com Key downstream effects include:
Calcium Signaling: S1R is strategically positioned at the endoplasmic reticulum (ER) and mitochondrial membranes, where it regulates calcium flux between these organelles through interactions with the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor. penchant.biofrontiersin.org This modulation of calcium signaling is crucial for cellular processes ranging from neuronal excitability to cell survival.
Ion Channel Modulation: S1R has been shown to interact with and modulate the activity of several types of ion channels, including voltage-gated K+ channels. wikipedia.org For instance, S1R activation can suppress the activity of Nav1.5 voltage-gated sodium channels. frontiersin.org
Neurotrophic Factor Signaling: Agonism at S1R can potentiate neurotrophic signaling pathways, such as those involving brain-derived neurotrophic factor (BDNF) and its receptor, TrkB. frontiersin.org This can lead to the activation of downstream pro-survival pathways like ERK and AKT. frontiersin.org
ER Stress Response: As a chaperone protein at the ER, S1R plays a role in mitigating ER stress. wikipedia.org It can interact with the ER stress sensor IRE1, leading to the activation of the transcription factor XBP1, which helps to resolve unfolded protein responses. frontiersin.org
Desensitization Mechanisms:
The concept of desensitization, a decrease in response to a continuous or repeated stimulus, is well-established for many receptor systems. While less is known about the specific desensitization mechanisms of the S1R compared to classical GPCRs, its function as a chaperone that translocates and interacts with various client proteins suggests that its activity is tightly regulated. The availability of S1R to interact with its downstream effectors could be modulated by factors such as ligand-induced conformational changes, post-translational modifications, or changes in its subcellular localization.
| Downstream Signaling Pathway | Key Interacting Proteins | Cellular Outcome |
| Calcium Signaling | IP3 Receptor | Modulation of intracellular calcium levels, neuronal excitability |
| Ion Channel Function | Voltage-gated K+ channels, Nav1.5 | Regulation of neuronal excitability and cardiac function |
| Neurotrophic Signaling | TrkB Receptor | Activation of pro-survival pathways (ERK, AKT) |
| ER Stress Response | IRE1 | Resolution of unfolded protein response |
Role of Receptor Dimerization and Oligomerization in Compound Activity
The quaternary structure of the sigma-1 receptor (S1R) is a critical determinant of its function and is dynamically regulated by ligand binding. nih.gov Evidence suggests that S1R exists in various oligomeric states, including monomers, dimers, and higher-order oligomers, and that the equilibrium between these states is influenced by the pharmacological nature of the bound ligand. nih.govresearchgate.net
Ligand-Dependent Oligomerization:
Studies have shown that S1R agonists and antagonists can differentially affect the oligomerization state of the receptor. nih.gov
Agonists: Prototypical S1R agonists, such as (+)-pentazocine, tend to favor the dissociation of higher-order oligomers into smaller units, primarily monomers and dimers. nih.gov
Antagonists: Conversely, S1R antagonists like haloperidol (B65202) appear to stabilize or promote the formation of higher-order oligomers. nih.govresearchgate.net
This ligand-dependent modulation of S1R's oligomeric state is thought to be a key mechanism through which these compounds exert their distinct pharmacological effects. The monomeric or dimeric forms of S1R may be the active species that interact with downstream effector proteins, while higher-order oligomers might represent a resting or inactive state. nih.gov
The GXXXG motif, a sequence often involved in the dimerization of transmembrane proteins, is present in the second transmembrane region of S1R and is believed to be important for its oligomerization. researchgate.net Mutations within this motif have been shown to disrupt the formation of higher oligomeric states and reduce ligand binding affinity. researchgate.net
| Ligand Type | Effect on S1R Oligomerization | Postulated Functional State |
| Agonist | Favors monomers and dimers | Active |
| Antagonist | Favors higher-order oligomers | Inactive/Resting |
Mapping of Receptor Binding Sites through Site-Directed Mutagenesis
Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the sigma-1 receptor (S1R) that are crucial for ligand binding. acs.orgnih.gov These studies involve systematically replacing specific amino acids and then assessing the impact of these mutations on the receptor's ability to bind radiolabeled ligands.
Key Residues in the Ligand Binding Pocket:
Several key residues and regions have been implicated in forming the ligand-binding site of S1R:
D126 and E172: These two anionic amino acids are considered essential for the binding of many S1R ligands, including the antagonist haloperidol and the agonist (+)-pentazocine. acs.orgnih.gov Mutating these residues to neutral amino acids can dramatically reduce or abolish ligand binding. acs.orgnih.gov
Steroid Binding Domain-Like Regions (SBDL): The S1R contains two hydrophobic regions, SBDLI (amino acids 91-109) and SBDLII (amino acids 176–194), which share homology with fungal sterol isomerases and are thought to participate in ligand binding. mdpi.com
Tyrosine Residues: Specific tyrosine residues, such as Y173, Y201, and Y206, have been implicated in the binding of certain ligands, potentially through interactions with cholesterol. nih.gov
The binding pocket of S1R appears to be relatively large and promiscuous, which may explain its ability to interact with a wide variety of structurally diverse ligands. nih.gov The interplay of these key residues creates a complex binding surface that allows for nuanced interactions with different chemical scaffolds.
| Amino Acid Residue(s) | Location/Region | Role in Ligand Binding |
| D126, E172 | C-terminal domain | Essential for binding of many agonists and antagonists |
| 91-109 | SBDLI | Contributes to the hydrophobic binding pocket |
| 176–194 | SBDLII | Contributes to the hydrophobic binding pocket |
| Y173, Y201, Y206 | C-terminal region | Implicated in cholesterol and potentially other ligand interactions |
Computational Chemistry and Molecular Modeling of 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.
Molecular docking simulations are instrumental in predicting the interaction modes between 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether and various protein targets. These studies can identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, in studies of similar piperidine-containing compounds, docking analyses have been conducted to understand their mode of interaction with targets like the dopamine (B1211576) D2 receptor. nih.gov These analyses often reveal critical salt bridge formations between the piperidine (B6355638) moiety and acidic residues like aspartate in the receptor's binding site. nih.gov
The process involves preparing a 3D structure of the ligand and the target protein. The ligand's structure can be optimized using quantum chemical methods to obtain a low-energy conformation. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking software then systematically samples different orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a defined scoring function that estimates the binding affinity.
The output of a molecular docking study is a set of possible binding poses, ranked by their predicted binding affinity. Analysis of these poses provides insights into the most probable binding orientation of this compound. The top-ranked poses are visually inspected to understand the specific interactions formed with the protein residues. This analysis can reveal, for example, that the methoxyphenyl group engages in hydrophobic interactions within a specific pocket of the receptor, while the piperidinyl nitrogen acts as a hydrogen bond acceptor or participates in ionic interactions.
For structurally related compounds, docking studies have shown that specific substitutions on the piperidine ring can significantly influence the binding orientation and affinity. nih.gov This highlights the importance of analyzing the preferred poses to guide the design of more potent and selective analogs.
| Interaction Type | Potential Interacting Residues | Functional Group of Ligand |
| Hydrogen Bond | Asp, Ser, Thr | Piperidinyl Nitrogen, Ether Oxygen |
| Hydrophobic | Leu, Val, Ile, Phe | Methoxyphenyl group, Ethyl chain |
| Ionic (Salt Bridge) | Asp, Glu | Protonated Piperidinyl Nitrogen |
| Pi-Pi Stacking | Phe, Tyr, Trp | Phenyl ring of the methoxyphenyl group |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex by simulating the movements of atoms and molecules over time.
MD simulations can be used to explore the conformational landscape of this compound both in a solvent environment and when bound to a protein. This is crucial as the compound's conformation can significantly impact its binding affinity and biological activity. By simulating the system over nanoseconds or even microseconds, a representative ensemble of conformations can be generated. Analysis of these simulations can reveal the flexibility of different parts of the molecule, such as the ethyl ether linker, and identify the most stable conformations. In studies of similar flexible molecules, MD simulations have been used to evaluate the stability of top-ranked ligand-protein complexes obtained from docking. mdpi.com
A significant application of MD simulations is the calculation of binding free energies, which provides a more accurate estimation of the ligand's affinity for its target compared to docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy from the MD simulation trajectories. mdpi.com These calculations take into account the enthalpic and entropic contributions to binding. Such analyses have been applied to various ligand-protein systems to rank compounds and understand the energetic basis of their interaction. mdpi.com
| Parameter | Description | Typical Value Range (kcal/mol) |
| ΔG_bind | Binding Free Energy | -5 to -15 |
| ΔE_vdw | van der Waals Energy | -20 to -40 |
| ΔE_elec | Electrostatic Energy | -10 to -30 |
| ΔG_solv | Solvation Free Energy | +25 to +55 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.
A pharmacophore model for this compound can be developed based on its structure and known active compounds with similar mechanisms of action. The key pharmacophoric features would likely include a hydrogen bond acceptor (the ether oxygen and piperidinyl nitrogen), a positive ionizable feature (the piperidinyl nitrogen), and an aromatic/hydrophobic group (the methoxyphenyl moiety).
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.com This allows for the rapid identification of other molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. This approach has been successfully used to identify novel antagonists for various receptors. mdpi.com The hits from virtual screening can then be subjected to more detailed computational analysis, such as molecular docking and MD simulations, before being prioritized for experimental testing.
| Pharmacophoric Feature | Corresponding Chemical Moiety | Importance in Binding |
| Aromatic Ring | Methoxyphenyl group | Hydrophobic interactions, pi-pi stacking |
| Hydrogen Bond Acceptor | Ether oxygen, Piperidinyl nitrogen | Formation of hydrogen bonds with receptor |
| Positive Ionizable | Piperidinyl nitrogen (protonated) | Ionic interactions with acidic residues |
| Hydrophobic | Ethyl chain, Piperidine ring | van der Waals interactions |
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
In vitro ADME studies serve as an initial screening to assess the fundamental pharmacokinetic properties of a compound. These assays are crucial for identifying potential liabilities early in the drug discovery process. However, no specific data from such assessments for this compound are currently available in the public domain.
Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes
The metabolic stability of a compound, often evaluated using liver microsomes or hepatocytes, is a critical parameter that influences its half-life and bioavailability. There are no published studies detailing the rate of metabolism of this compound in these key in vitro systems.
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins affects its distribution and availability to target tissues. Information regarding the plasma protein binding characteristics of this compound is not publicly documented.
Membrane Permeability Evaluation (e.g., Caco-2, PAMPA assays)
Assays such as the Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are standard methods for predicting the intestinal absorption of a drug. There is no available data on the permeability of this compound from these or similar assays.
Efflux Transporter Interactions (e.g., P-glycoprotein, BCRP)
Determining if a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) is vital for predicting drug disposition and potential for drug-drug interactions. No studies on the interaction of this compound with these transporters have been made public.
Cytochrome P450 Inhibition and Induction Potential
The potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes is a key factor in assessing the risk of metabolic drug-drug interactions. Publicly accessible data on the CYP inhibition and induction profile of this compound does not exist.
In Vivo Pharmacokinetic (PK) Characterization in Preclinical Animal Models
Following in vitro assessments, in vivo pharmacokinetic studies in animal models are conducted to understand the compound's behavior in a whole organism. These studies provide crucial information on parameters such as clearance, volume of distribution, and oral bioavailability. To date, no in vivo pharmacokinetic data for this compound in any preclinical animal model has been published in the scientific literature.
Oral Bioavailability and Systemic Exposure Determination
There is no publicly available data from preclinical animal studies that characterizes the oral bioavailability or systemic exposure (e.g., Cmax, Tmax, AUC) of this compound following oral administration.
Tissue Distribution and Accumulation Studies (e.g., Brain Penetration)
Information regarding the distribution of this compound into various tissues and organs, including its ability to penetrate the blood-brain barrier, is not available in the current scientific literature.
Derivatives and Analogs Research Based on 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether
Synthesis and Biological Evaluation of Novel Analogs with Enhanced Selectivity or Potency
The synthesis of novel analogs of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether is primarily guided by the goal of enhancing biological potency and selectivity for a specific molecular target. While direct research on this specific ether is limited in publicly available literature, the synthetic and structure-activity relationship (SAR) principles can be inferred from closely related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides.
Synthetic Strategies:
The general synthesis of such analogs often involves a few key chemical reactions. One common approach is the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with a piperidine (B6355638) derivative containing a leaving group. Alternatively, the piperidine nitrogen can be alkylated with a suitable methoxyphenyl ethyl halide.
For instance, in the synthesis of related 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a key step involves the reaction of a piperidin-4-ol derivative with a fluorobenzonitrile, followed by further modifications. nih.gov A similar strategy could be employed for the target compound, starting with 4-methoxyphenol (B1676288) and a 4-substituted piperidine.
Biological Evaluation and SAR:
The biological evaluation of new analogs typically involves in vitro assays to determine their binding affinity and functional activity at the target of interest. For example, in studies of related compounds targeting the dopamine (B1211576) D2 receptor, competitive displacement assays are used to measure the binding affinity (Ki). nih.gov
Structure-activity relationship (SAR) studies on related scaffolds provide valuable insights. For example, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, it was found that modifications to the amide group and substituents on the piperidine ring significantly impacted potency. nih.gov Removal of an isopropyl group from the piperidine ether in a related series led to a much less active compound, while a methylpiperidine ether analog was equipotent. nih.gov This suggests that the nature and size of the substituent on the piperidine nitrogen are critical for activity.
The following table summarizes the SAR findings from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which can be extrapolated to guide the design of novel this compound analogs.
| Modification on Analog Scaffold | Observed Activity Change | Reference |
| Removal of isopropyl group from piperidine ether | Decreased activity | nih.gov |
| Replacement of isopropyl with methyl on piperidine | Equipotent | nih.gov |
| Moving N-methylpiperidine from 4- to 3-position | Tolerated, but less active | nih.gov |
| Replacement of piperidine with cyclohexyl or cyclopentyl | Inactive | nih.gov |
Lead Optimization Strategies Guided by SAR, ADME, and PK Insights
Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to develop a clinical candidate. uniroma1.it This process is guided by a combination of SAR, absorption, distribution, metabolism, and excretion (ADME), and pharmacokinetic (PK) data. uniroma1.it
SAR-Guided Optimization:
SAR data, as discussed in the previous section, provides a roadmap for chemical modifications. For the this compound scaffold, SAR would focus on systematically altering the methoxy-substitution pattern on the phenyl ring, the length and branching of the ethyl ether chain, and the substituents on the piperidine nitrogen.
ADME and PK Considerations:
Early assessment of ADME properties is crucial to avoid late-stage failures in drug development. nih.gov For compounds like this compound, key ADME parameters to optimize include:
Solubility: The ether and piperidine moieties can influence aqueous solubility. Modifications to introduce polar groups or ionizable centers can improve solubility.
Permeability: The ability of the compound to cross biological membranes, such as the intestinal wall and the blood-brain barrier, is essential. Lipophilicity, often measured as logP, is a key determinant.
Metabolic Stability: The methoxy (B1213986) group can be susceptible to O-demethylation by cytochrome P450 enzymes. The piperidine ring can also be a site of metabolism. Introducing metabolic blockers or altering the electronic properties of the molecule can enhance metabolic stability.
Pharmacokinetics: This refers to the fate of the drug in the body over time. Optimization aims for a suitable half-life, bioavailability, and volume of distribution.
In the lead optimization of 4,4-biaryl piperidine amides, a structurally related class of compounds, suboptimal pharmacokinetics were a major challenge. nih.gov Hypothesis-driven lead optimization, however, enabled the discovery of compounds with improved properties. nih.gov
The following table outlines key ADME/PK parameters and potential optimization strategies for the this compound scaffold.
| Parameter | Potential Liability | Optimization Strategy | Reference |
| Aqueous Solubility | Low due to lipophilic nature | Introduce polar functional groups | nih.gov |
| Metabolic Stability | O-demethylation of methoxy group | Replace with a more stable group (e.g., fluoro) | uniroma1.it |
| Permeability | Poor blood-brain barrier penetration | Modify lipophilicity | nih.gov |
| Half-life | Too short due to rapid metabolism | Block metabolic hotspots | uniroma1.it |
Prodrug Design for Improved Bioavailability or Targeted Delivery
Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. ijpcbs.com This strategy can be employed to overcome various challenges, including poor solubility, low bioavailability, and lack of targeted delivery. ijpcbs.comfiveable.me
Improving Bioavailability:
For a compound like this compound, if oral bioavailability is limited by poor absorption, a prodrug approach could be beneficial. For instance, a more water-soluble promoiety could be attached to the piperidine nitrogen, which is then cleaved in vivo to release the active drug. nih.gov Ester or carbamate (B1207046) linkages are commonly used for this purpose. fiveable.me
Targeted Delivery:
Prodrugs can also be designed for targeted delivery to specific tissues or organs. This is often achieved by incorporating a promoiety that is recognized by an enzyme or transporter that is overexpressed at the target site. For example, a glucuronide prodrug was designed for an anticancer compound to improve its solubility and potentially target tumor cells. nih.gov
Development of Isosteres and Conformationally Restricted Analogs for SAR Refinement
Isosteres:
Isosteres are atoms or groups of atoms that have similar steric or electronic properties. The replacement of a functional group with an isostere is a common strategy in medicinal chemistry to fine-tune the properties of a molecule. For the this compound scaffold, several isosteric replacements could be explored:
Ether Linkage: The ether oxygen could be replaced with a thioether (S), an amine (NH), or a methylene (B1212753) group (CH2) to probe the importance of the oxygen atom for biological activity and to alter the molecule's physicochemical properties.
Methoxyphenyl Group: The methoxy group could be replaced with other small, electron-donating groups such as a hydroxyl, methyl, or amino group. The entire phenyl ring could also be replaced with a bioisosteric heterocycle like pyridine (B92270) or thiophene.
Conformationally Restricted Analogs:
The flexibility of the ethyl ether chain and the piperidine ring in this compound means that the molecule can adopt multiple conformations. To understand which conformation is responsible for biological activity and to potentially increase potency and selectivity, conformationally restricted analogs can be synthesized. nih.gov
This can be achieved by:
Introducing Rings: Incorporating the ethyl ether chain into a new ring system to lock its conformation.
Adding Bulky Groups: Introducing bulky substituents that restrict bond rotation.
Using Rigid Linkers: Replacing the flexible ethyl linker with a more rigid one, such as a vinyl or ethynyl (B1212043) group.
For example, the synthesis of piperidine nucleosides as conformationally restricted mimics of other drugs has been reported. nih.gov A similar approach could be applied to the this compound scaffold to explore the optimal spatial arrangement of the key pharmacophoric features.
Future Research Directions for 4 Methoxyphenyl 2 4 Piperidinyl Ethyl Ether
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the core structure of 4-Methoxyphenyl 2-(4-piperidinyl)ethyl ether suggests potential activity at known receptors for piperidine-containing ligands, such as sigma (σ) receptors or histamine (B1213489) H3 receptors, a comprehensive understanding requires looking beyond these initial hypotheses. nih.govnih.gov Future investigations should aim to systematically screen this compound against a diverse array of biological targets to uncover novel activities and mechanisms.
A primary avenue of research would be to investigate its potential in neurodegenerative diseases. Structurally related sigma receptor ligands are being explored for conditions like Alzheimer's disease, and some have exhibited anti-prion activity. ijnrd.orgbiorxiv.org It was surprisingly found that the anti-prion effects of some sigma receptor ligands were independent of the sigma receptors themselves, suggesting an undiscovered mechanism of action that warrants investigation for this compound. biorxiv.org Similarly, the structural relationship to histamine H3 receptor antagonists, which can modulate cholinergic systems, suggests a potential role in cognitive function that could be explored through screening against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
A proposed screening strategy would involve evaluating the compound against panels of G-protein coupled receptors (GPCRs), ion channels, and key enzyme families implicated in various pathologies. Confirmation of any identified "hits" through secondary functional assays will be crucial to validate these novel targets and elucidate the compound's mechanism of action.
| Target Class | Specific Examples | Therapeutic Rationale |
|---|---|---|
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Cognitive enhancement in neurodegenerative diseases. nih.gov |
| Monoamine Oxidase (MAO-A, MAO-B) | Treatment of depression and Parkinson's disease. | |
| Ion Channels | Voltage-gated sodium channels (Nav) | Analgesia, neuroprotection. cyberleninka.ru |
| NMDA Receptors | Modulation of glutamatergic neurotransmission. nih.gov | |
| Other Receptors | Dopamine (B1211576) Receptors (D2, D3) | Antipsychotic potential. nih.gov |
| Muscarinic Acetylcholine Receptors (M1-M5) | Cognitive function, potential off-target liability. researchgate.net | |
| Novel Mechanisms | Anti-prion Activity | Treatment of transmissible spongiform encephalopathies. biorxiv.org |
Application of Advanced Spectroscopic Techniques for Ligand-Receptor Complex Characterization (e.g., Deuterium NMR, EPR)
A detailed understanding of how this compound interacts with its protein targets at an atomic level is fundamental for rational drug design. Advanced spectroscopic techniques such as Deuterium Nuclear Magnetic Resonance (²H NMR) and Electron Paramagnetic Resonance (EPR) can provide invaluable insights into the dynamics and structure of the ligand-receptor complex, complementing static structural data from methods like X-ray crystallography. nih.gov
Deuterium (²H) NMR: This technique can be employed by selectively replacing hydrogen atoms on the ligand with deuterium. mdpi.com Such labeling can enhance the metabolic stability of a compound and provides a powerful probe for studying binding dynamics. nih.gov For this compound, deuteration at specific positions (e.g., the methoxy (B1213986) group, specific carbons on the piperidine (B6355638) ring) would allow researchers to monitor the mobility and environment of different parts of the molecule upon binding to a receptor. goodinlab.comumons.ac.be This can reveal which molecular fragments are tightly bound within a pocket and which remain more flexible or solvent-exposed.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is highly sensitive and can be used to study molecules with unpaired electrons. news-medical.net Since most proteins and ligands are not intrinsically paramagnetic, this technique often involves a process called spin-labeling, where a stable radical (paramagnetic probe) is chemically attached to either the ligand or the receptor. nih.govrsc.orgacs.org By measuring the interactions between spin labels placed at specific sites, EPR methods can determine distances and reveal conformational changes in the ligand-receptor complex during the binding process. nih.gov This approach is not limited by the size of the biological system, making it suitable for studying complex membrane protein targets. acs.org
| Technique | Proposed Application | Expected Information |
|---|---|---|
| Deuterium (²H) NMR | Synthesize selectively deuterated analogues of the compound. | Determine the mobility of different ligand segments in the bound state; identify key binding interactions. nih.govgoodinlab.com |
| EPR Spectroscopy | Introduce a spin-label onto the compound or its target receptor. | Measure distances within the ligand-receptor complex; characterize conformational changes upon binding. nih.govrsc.org |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-synthesize-test cycle. nih.govresearchgate.net For this compound, these computational tools can be leveraged to design next-generation analogues with superior potency, selectivity, and pharmacokinetic profiles.
Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By training ML algorithms on a dataset of structurally similar piperidine derivatives and their associated biological activities, predictive models can be built to estimate the activity of novel, yet-unsynthesized compounds. cyberleninka.ru This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis.
Furthermore, generative AI models can be employed for de novo drug design. These models can learn the underlying chemical patterns of active molecules and generate entirely new structures that retain the essential pharmacophoric features of the parent compound but possess improved drug-like properties. researchgate.net AI can also play a critical role in predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, a major cause of failure in drug development. nih.gov
| AI/ML Application | Specific Task | Objective |
|---|---|---|
| Predictive Modeling (QSAR) | Predict biological activity of virtual analogues. | Prioritize synthesis of high-potency compounds. nih.gov |
| Generative Models | Design novel molecules with desired properties. | Explore new chemical space and overcome limitations of the original scaffold. researchgate.net |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition by identifying problematic compounds early. nih.gov |
Investigation of Polypharmacology and Off-Target Effects for Comprehensive Mechanistic Understanding
It is increasingly recognized that the therapeutic efficacy of many drugs arises from their interaction with multiple biological targets, a concept known as polypharmacology. nih.gov Conversely, interactions with unintended "off-targets" can lead to undesirable side effects. A comprehensive understanding of the full interaction profile of this compound is therefore essential.
Given its structural similarity to known sigma receptor ligands, it is plausible that the compound may interact with a range of other receptors. nih.gov For example, many sigma receptor ligands are known to exhibit binding affinity for adrenergic, muscarinic, and dopamine receptors. nih.govresearchgate.net Future work should involve systematic screening of the compound against comprehensive safety panels of receptors, ion channels, and enzymes.
Identifying these off-target interactions is crucial. This knowledge can help in predicting potential side effects and provides a more complete picture of the compound's mechanism of action. Furthermore, a discovered off-target interaction could be therapeutically beneficial, opening avenues for drug repurposing. mdpi.com For instance, a compound designed for a CNS target that also interacts with an anti-inflammatory target could represent a novel multi-target therapeutic for neuro-inflammatory conditions.
| Potential Off-Target Family | Specific Receptor Subtypes | Rationale/Significance |
|---|---|---|
| Adrenergic Receptors | α2A, α2B, α2C | Potential for cardiovascular or CNS side effects. researchgate.net |
| Muscarinic Receptors | M1, M2, M3, M4, M5 | Can lead to effects like dry mouth or cognitive impairment. nih.govresearchgate.net |
| Dopamine Receptors | D2, D3, D4 | Interaction may suggest antipsychotic potential or motor side effects. nih.govnih.gov |
| Serotonin Receptors | Various 5-HT subtypes | Common cross-reactivity for CNS-active compounds. |
Development of Advanced Analytical Methods for Compound Quantification in Biological Matrices
To evaluate the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound, robust and sensitive analytical methods for its quantification in biological matrices such as plasma, urine, and tissue are indispensable. mdpi.com The development of such methods is a critical step to support preclinical studies.
The gold standard for quantifying small molecules in complex biological samples is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). nih.govlcms.czresearchgate.net A key future task is to develop and validate a specific LC-MS/MS method for this compound. This would involve optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate the analyte from matrix components. researchgate.net Chromatographic conditions, including the choice of column (e.g., C18 reversed-phase) and mobile phase, must be fine-tuned to achieve adequate separation from endogenous interferences. semanticscholar.org Finally, mass spectrometry parameters, particularly the selection of specific precursor-product ion transitions for Multiple Reaction Monitoring (MRM), must be optimized to ensure high sensitivity and selectivity. nih.gov
Beyond LC-MS/MS, exploring newer techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-based quantification could offer higher throughput for certain applications or enable quantitative tissue imaging to visualize the drug's distribution in specific organs. nih.govmdpi.com
| Parameter | Proposed Approach | Purpose |
|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Clean and concentrate the analyte from plasma. nih.gov |
| Chromatography | Reversed-Phase HPLC (C18 column) with gradient elution. | Separate the analyte from matrix interferences. nih.gov |
| Ionization | Electrospray Ionization (ESI) in positive mode. | Efficiently generate protonated molecular ions [M+H]+. |
| Detection | Tandem MS (Triple Quadrupole) using Multiple Reaction Monitoring (MRM). | Provide high selectivity and sensitivity for quantification. lcms.cz |
| Quantification Range | Target Limit of Quantification (LOQ) in the low ng/mL to pg/mL range. | Enable accurate pharmacokinetic profiling. lcms.cz |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
